An In-depth Technical Guide to 4-Boc-1-oxa-4-azaspiro[5.5]undecane: A Versatile Building Block in Modern Drug Discovery
An In-depth Technical Guide to 4-Boc-1-oxa-4-azaspiro[5.5]undecane: A Versatile Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rising Prominence of Spirocyclic Scaffolds
In the landscape of contemporary medicinal chemistry, there is a discernible shift away from planar, two-dimensional structures towards more complex, three-dimensional molecular architectures. This "escape from flatland" is driven by the pursuit of drug candidates with improved physicochemical properties, enhanced target selectivity, and novel intellectual property.[1] Spirocyclic scaffolds, characterized by two rings sharing a single atom, are at the forefront of this movement. Their inherent rigidity and defined spatial arrangement of substituents offer a powerful tool for optimizing ligand-receptor interactions. This guide provides a comprehensive overview of the chemical properties and applications of 4-Boc-1-oxa-4-azaspiro[5.5]undecane , a key intermediate for introducing this valuable spirocyclic motif.
Physicochemical Properties
4-Boc-1-oxa-4-azaspiro[5.5]undecane, also known as tert-butyl 1-oxa-4-azaspiro[5.5]undecane-4-carboxylate, is a heterocyclic compound featuring a tetrahydropyran ring fused to a piperidine ring at a spirocyclic center. The nitrogen atom of the piperidine ring is protected by a tert-butyloxycarbonyl (Boc) group.
| Property | Value | Source |
| Molecular Formula | C₁₄H₂₅NO₃ | AChemBlock[2] |
| Molecular Weight | 255.36 g/mol | AChemBlock[2] |
| Appearance | White solid | AChemBlock[2] |
| CAS Number | 1259489-90-1 | AChemBlock[2] |
| IUPAC Name | tert-butyl 3-oxa-9-azaspiro[5.5]undecane-9-carboxylate | AChemBlock[2] |
Note: Some databases may list different CAS numbers for isomeric structures. It is crucial to verify the specific isomer required for a given application.
While experimental data on properties such as melting point, boiling point, and solubility are not widely published, its structure as a moderately sized, non-polar molecule with a Boc protecting group suggests it is likely soluble in a range of common organic solvents like dichloromethane, ethyl acetate, and tetrahydrofuran.
Synthesis and Handling
The synthesis of 4-Boc-1-oxa-4-azaspiro[5.5]undecane is typically achieved in a two-step process: the formation of the parent spirocycle, 1-oxa-4-azaspiro[5.5]undecane, followed by the protection of the secondary amine with a Boc group.
Proposed Synthetic Workflow
Caption: Proposed two-stage synthesis of 4-Boc-1-oxa-4-azaspiro[5.5]undecane.
Experimental Protocol: Boc Protection of 1-Oxa-4-azaspiro[5.5]undecane
This protocol is a general procedure for the N-Boc protection of secondary amines and can be adapted for the synthesis of the title compound.
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Dissolution: Dissolve 1-oxa-4-azaspiro[5.5]undecane (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
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Addition of Base: Add a non-nucleophilic base, such as triethylamine (Et₃N) (1.5 equivalents) or 4-dimethylaminopyridine (DMAP) (0.1 equivalents), to the solution.
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Addition of Boc Anhydride: Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.2 equivalents) in the same solvent to the reaction mixture at 0 °C.
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Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Workup: Upon completion, quench the reaction with water and extract the product with an organic solvent.
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Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Handling and Storage
Based on the safety data sheet for the isomeric compound 9-Boc-3-oxa-9-azaspiro[5.5]undecane, the following precautions are recommended[2]:
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Hazards: May be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation.[2][3]
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Handling: Handle in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid breathing dust, fumes, or vapors.[2]
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Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials.[4] For long-term storage, refrigeration at 2-8°C is recommended.[4]
Spectral Characterization (Predicted)
Predicted ¹H NMR (400 MHz, CDCl₃)
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| -C(CH₃)₃ (Boc) | ~1.45 | s |
| -CH₂-N- (Piperidine) | ~3.4 - 3.6 | m |
| -CH₂-O- (Tetrahydropyran) | ~3.6 - 3.8 | m |
| -CH₂- (Piperidine & Tetrahydropyran) | ~1.5 - 1.8 | m |
Predicted ¹³C NMR (100 MHz, CDCl₃)
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C=O (Boc) | ~155 |
| -C(CH₃)₃ (Boc) | ~80 |
| -C(CH₃)₃ (Boc) | ~28 |
| Spiro Carbon | ~75 |
| -CH₂-N- (Piperidine) | ~45 |
| -CH₂-O- (Tetrahydropyran) | ~65 |
| -CH₂- (Piperidine & Tetrahydropyran) | ~20 - 40 |
Reactivity and Synthetic Utility
The chemical reactivity of 4-Boc-1-oxa-4-azaspiro[5.5]undecane is dominated by the Boc-protected amine. The Boc group is a robust protecting group, stable to a wide range of nucleophilic and basic conditions, allowing for chemical modifications on other parts of a molecule without affecting the protected amine.
The primary synthetic utility of this compound lies in the deprotection of the Boc group to liberate the secondary amine. This is typically achieved under acidic conditions.
Boc Deprotection Workflow
Caption: Acid-catalyzed deprotection of the Boc group.
The resulting free secondary amine of 1-oxa-4-azaspiro[5.5]undecane is a versatile nucleophile that can undergo a variety of subsequent reactions, including:
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N-Alkylation: Reaction with alkyl halides to introduce substituents.
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N-Arylation: Palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) with aryl halides.
-
Amide Bond Formation: Acylation with acid chlorides or coupling with carboxylic acids.
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Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent.
This versatility makes 4-Boc-1-oxa-4-azaspiro[5.5]undecane a valuable starting material for creating libraries of spirocyclic compounds for screening in drug discovery programs.
Applications in Drug Discovery
The 1-oxa-4-azaspiro[5.5]undecane scaffold is considered a "privileged" structure in medicinal chemistry. Its derivatives have been explored for a range of biological targets. For instance, related 1-oxa-4,9-diazaspiro[5.5]undecane derivatives have been synthesized and evaluated as dual μ-opioid receptor agonists and σ1 receptor antagonists for the treatment of pain.[5][6] The incorporation of the spirocyclic core is often a strategy to modulate physicochemical properties such as lipophilicity and metabolic stability, which are critical for developing viable drug candidates.
The title compound, 4-Boc-1-oxa-4-azaspiro[5.5]undecane, serves as a key building block that allows for the controlled and efficient introduction of this spirocyclic scaffold into more complex molecules, enabling the exploration of this unique chemical space in the quest for novel therapeutics.
Conclusion
4-Boc-1-oxa-4-azaspiro[5.5]undecane is a valuable and versatile building block for medicinal chemists. Its three-dimensional structure and the synthetic accessibility of its deprotected amine make it an attractive starting point for the synthesis of novel spirocyclic compounds. As the demand for drug candidates with improved properties continues to grow, the strategic use of such well-defined, three-dimensional scaffolds will undoubtedly play an increasingly important role in the future of drug discovery.
References
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- K. Y. Komarova, et al. (2024). The synthesis of 1-oxa-9-azaspiro[5.5]undecane derivatives and optimization of antituberculosis activity thereof.
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- ResearchGate. (n.d.). Synthesis and Crystal Structure of 4-(Dichloroacetyl)-1-oxa-4-azaspiro(4.5)decane.
- J. Med. Chem. (2015). (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. PubMed.
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